4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Synthetic Route
Formation of Intermediates: The synthesis begins with the preparation of intermediates such as 2-chloro-6-fluorobenzyl bromide and 3-hydroxyphenylboronic acid.
Coupling Reaction: The intermediates are then subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene.
Final Assembly: The resulting product is further reacted with 4-pyridinylboronic acid under similar conditions to yield the final compound.
Industrial Production
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is employed in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can be compared with similar compounds, such as:
- N-(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine : This compound shares structural similarities but differs in its functional groups and overall molecular structure.
- 4-Chlorobenzotrifluoride : Another related compound, differing mainly in the substitution pattern and the presence of trifluoromethyl groups.
Properties
IUPAC Name |
4-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O/c23-19-5-2-6-20(24)18(19)14-28-17-4-1-3-16(13-17)21-9-12-26-22(27-21)15-7-10-25-11-8-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYADPNQQRSKXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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